4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol . This compound is characterized by its complex structure, which includes a benzaldehyde core substituted with tert-butylphenoxy, ethoxy, and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-tert-butylphenol.
Etherification: The 4-tert-butylphenol undergoes etherification with ethylene oxide to form 4-tert-butylphenoxyethanol.
Further Etherification: The 4-tert-butylphenoxyethanol is then further etherified with another equivalent of ethylene oxide to produce 4-tert-butylphenoxyethoxyethanol.
Formylation: Finally, the 4-tert-butylphenoxyethoxyethanol is subjected to formylation using appropriate reagents to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can be compared with similar compounds such as:
4-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}morpholine: This compound has a similar structure but includes a morpholine ring instead of the benzaldehyde group.
4-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde: This compound differs by having a methyl group on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-22(2,3)18-6-8-19(9-7-18)26-13-11-25-12-14-27-20-10-5-17(16-23)15-21(20)24-4/h5-10,15-16H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHWKSSWIXZFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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